molecular formula C38H58N2O28 B12504299 N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide

N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide

Cat. No.: B12504299
M. Wt: 990.9 g/mol
InChI Key: NHBGHFIGQCJMPD-UHFFFAOYSA-N
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Description

The compound “N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide” is a complex organic molecule characterized by multiple hydroxyl groups, ether linkages, and a nitrophenoxy group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of ether linkages, and introduction of the nitrophenoxy group. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents such as sodium hydride (NaH) for ether formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesizers and large-scale reactors, as well as purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions might occur at the ether linkages or the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new ether or ester linkages.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its multiple hydroxyl groups, it might interact with biological molecules like proteins or nucleic acids, making it a candidate for drug development or biochemical studies.

Medicine

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with multiple hydroxyl groups.

    Cellulose: A polysaccharide with ether linkages and hydroxyl groups.

    Nitrophenol: A compound with a nitro group and a phenol group.

Uniqueness

The uniqueness of the compound lies in its combination of multiple hydroxyl groups, ether linkages, and a nitrophenoxy group, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C38H58N2O28

Molecular Weight

990.9 g/mol

IUPAC Name

N-[2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H58N2O28/c1-11(46)39-19-32(67-36-26(53)23(50)20(47)14(6-41)61-36)21(48)15(7-42)60-34(19)68-33-22(49)16(8-43)62-38(29(33)56)66-31-18(10-45)64-37(28(55)25(31)52)65-30-17(9-44)63-35(27(54)24(30)51)59-13-4-2-12(3-5-13)40(57)58/h2-5,14-38,41-45,47-56H,6-10H2,1H3,(H,39,46)

InChI Key

NHBGHFIGQCJMPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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